molecular formula C7H16ClNO B591889 (R)-2-(Piperidin-2-yl)ethanol hydrochloride CAS No. 787622-24-6

(R)-2-(Piperidin-2-yl)ethanol hydrochloride

Cat. No.: B591889
CAS No.: 787622-24-6
M. Wt: 165.661
InChI Key: LJOCPKDUBFJADK-OGFXRTJISA-N
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Description

®-2-(Piperidin-2-yl)ethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-2-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidin-2-one derivatives.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane for reduction, Cp*Ir complex for N-heterocyclization, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .

Scientific Research Applications

®-2-(Piperidin-2-yl)ethanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-2-yl)ethanol hydrochloride involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, piperidine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2R)-piperidin-2-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCPKDUBFJADK-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738715
Record name 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787622-24-6
Record name 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Piperidineethanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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